tert-Butyl (3R,4S)-3-(aminomethyl)-4-methylpyrrolidine-1-carboxylate
Description
This compound is a chiral pyrrolidine derivative featuring a tert-butyl carbamate protecting group, an aminomethyl (-CH₂NH₂) substituent at the 3-position, and a methyl (-CH₃) group at the 4-position. Pyrrolidine scaffolds are widely utilized in medicinal chemistry due to their conformational rigidity and ability to mimic bioactive motifs. The tert-butyl group enhances solubility and stability, while the aminomethyl moiety provides a handle for further functionalization.
Properties
CAS No. |
2141698-23-7 |
|---|---|
Molecular Formula |
C11H22N2O2 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
tert-butyl (3S,4R)-3-(aminomethyl)-4-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O2/c1-8-6-13(7-9(8)5-12)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m0/s1 |
InChI Key |
BWXDXUVIZLNSHM-IUCAKERBSA-N |
SMILES |
CC1CN(CC1CN)C(=O)OC(C)(C)C |
Isomeric SMILES |
C[C@H]1CN(C[C@@H]1CN)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CN(CC1CN)C(=O)OC(C)(C)C |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis of tert-Butyl (3R,4S)-3-(aminomethyl)-4-methylpyrrolidine-1-carboxylate typically begins with commercially available starting materials, such as tert-butyl acrylate and 4-methylpyrrolidine.
Synthetic Steps
Step 1: : Alkylation of 4-methylpyrrolidine with tert-butyl acrylate under basic conditions to form an intermediate.
Step 2: : The intermediate undergoes hydrogenation in the presence of a catalyst to reduce the double bond.
Step 3: : Functional group transformation is achieved through a series of protective and deprotective steps to install the aminomethyl group.
Step 4: : Stereoselective synthesis is employed to ensure the 3R,4S configuration.
Reaction Conditions: : Typical conditions include using solvents like tetrahydrofuran, temperatures ranging from -20°C to 80°C, and catalysts such as palladium on carbon for hydrogenation reactions.
Industrial Production Methods
Large-Scale Synthesis: : Industrial production often employs continuous flow reactors to enhance efficiency and control reaction conditions.
Purification: : Industrial methods include crystallization and chromatography to obtain the compound with high purity.
Quality Control: : Analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used for quality control.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation at the aminomethyl group, leading to the formation of imines or nitriles under specific conditions.
Reduction: : Reduction reactions can be performed at the carbonyl group, converting it to alcohols or amines.
Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions
Oxidizing Agents: : Agents like potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: : Lithium aluminum hydride or sodium borohydride for reduction reactions.
Solvents: : Solvents like dichloromethane, methanol, and acetonitrile are commonly used in these reactions.
Catalysts: : Transition metal catalysts like palladium, platinum, and rhodium for hydrogenation and other catalytic processes.
Major Products Formed
Oxidation Products: : Imines, nitriles.
Reduction Products: : Alcohols, amines.
Substitution Products: : Various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Building Block: : Utilized as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalyst: : The compound's stereochemistry makes it valuable in asymmetric synthesis and catalysis.
Biology
Enzyme Inhibition: : Investigated for its potential to inhibit specific enzymes due to its structural similarity to enzyme substrates.
Receptor Binding: : Studied for its ability to bind to certain biological receptors, influencing signal transduction pathways.
Medicine
Drug Development: : Explored as a scaffold for the development of pharmaceutical compounds, particularly in targeting neurological disorders.
Metabolite Studies: : Used in studying the metabolism of similar compounds in biological systems.
Industry
Polymerization: : Applied in the production of polymers with specific properties by acting as a monomer or comonomer.
Material Science: : Utilized in the synthesis of materials with unique mechanical or chemical properties.
Mechanism of Action
Molecular Targets and Pathways
Enzyme Interaction: : The aminomethyl group can form hydrogen bonds and ionic interactions with enzyme active sites, potentially inhibiting enzymatic activity.
Receptor Binding: : The compound's structure allows it to fit into receptor binding pockets, modulating the receptor's activity.
Signal Transduction: : By binding to receptors or enzymes, it can alter cellular signaling pathways, affecting various biological processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Below is a detailed analysis:
Substitutent Variations and Their Impacts
Table 1: Structural and Physicochemical Comparison
Key Observations
Aminomethyl vs. Amino Substituents: The aminomethyl group in the target compound (vs. amino in ) adds a methylene spacer, increasing steric bulk and basicity. This may enhance interactions with charged residues in biological targets.
Methyl vs. Hydroxy at 4-Position :
- The 4-methyl group in the target compound (vs. 4-hydroxy in ) reduces polarity, improving membrane permeability but limiting hydrogen-bonding capacity.
Safety and Handling: Analogs like tert-Butyl 3-amino-4-methylpyrrolidine-1-carboxylate () carry hazards (H302, H315), suggesting similar precautions for the target compound.
Research Implications
- Drug Discovery: The target compound’s balance of lipophilicity (4-methyl) and reactivity (aminomethyl) makes it a versatile intermediate for protease inhibitors or GPCR-targeted therapies.
- Synthetic Chemistry : Structural analogs in , and highlight the utility of tert-butyl protection and regioselective functionalization strategies.
Biological Activity
Tert-butyl (3R,4S)-3-(aminomethyl)-4-methylpyrrolidine-1-carboxylate is a compound with significant potential in medicinal chemistry, particularly in the development of therapeutics targeting various biological pathways. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 2126143-74-4
- Molecular Formula : C11H22N2O2
- Molecular Weight : 214.31 g/mol
- Purity : 97% .
The compound exhibits multiple mechanisms of action that contribute to its biological activity:
- Inhibition of Enzymatic Activity :
- Neuroprotective Effects :
Biological Activity Overview
| Activity | Effect | Reference |
|---|---|---|
| Enzyme Inhibition | AChE inhibition | |
| Neuroprotection | Reduces cell death in astrocytes | |
| Anti-inflammatory | Modulates TNF-α and IL-6 production |
Neuroprotective Properties
In a study assessing the cytotoxic effects of amyloid-beta on astrocytes, this compound was found to significantly improve cell viability when co-administered with amyloid-beta. The results indicated a protective effect against apoptosis, suggesting its potential utility in Alzheimer's disease treatment protocols .
Enzyme Inhibition Studies
Further investigations have demonstrated that this compound can inhibit AChE with an IC50 value indicating moderate potency. This suggests that it could be beneficial in enhancing cholinergic transmission in neurodegenerative conditions where AChE activity is elevated .
Q & A
Basic Questions
Q. What are the standard methods for synthesizing tert-butyl (3R,4S)-3-(aminomethyl)-4-methylpyrrolidine-1-carboxylate, and how is purity ensured?
- Methodology : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the pyrrolidine scaffold. Key steps include:
- Stereoselective alkylation : Using chiral auxiliaries or catalysts to control the (3R,4S) configuration .
- Aminomethylation : Introducing the aminomethyl group via reductive amination or nucleophilic substitution .
- Purification : Silica gel column chromatography (hexane/ethyl acetate gradients) is standard, with purity ≥95% verified by HPLC or LC-MS .
Q. How can the stereochemistry and structural integrity of this compound be confirmed experimentally?
- Methodology :
- X-ray crystallography : Resolves absolute configuration using SHELXL refinement . Single crystals are grown via slow evaporation in solvents like dichloromethane/hexane .
- NMR spectroscopy : H and C NMR assign diastereotopic protons and carbons. Coupling constants (e.g., ) confirm relative stereochemistry .
- Chiral HPLC : Validates enantiomeric excess using chiral stationary phases (e.g., Chiralpak AD-H) .
Advanced Research Questions
Q. How can stereochemical inversion or racemization be minimized during functionalization of the pyrrolidine core?
- Methodology :
- Low-temperature reactions : Conduct substitutions at 0–20°C to reduce epimerization .
- Protecting group strategy : Use Boc groups to shield the pyrrolidine nitrogen, preventing undesired ring-opening .
- Catalytic control : Chiral ligands (e.g., BINAP) in asymmetric hydrogenation or alkylation retain configuration .
Q. What strategies are effective in resolving conflicting NMR data for diastereomers of this compound?
- Methodology :
- 2D NMR techniques :
- COSY : Identifies scalar-coupled protons to assign neighboring groups.
- NOESY : Detects spatial proximity of protons to distinguish axial/equatorial substituents .
- Variable-temperature NMR : Reduces signal broadening caused by conformational exchange in flexible rings .
Q. How can structural modifications enhance the compound's utility in targeting specific biological receptors (e.g., GPCRs)?
- Methodology :
- Structure-activity relationship (SAR) studies :
- Fluorination : Introduce fluorine at the 4-position to improve metabolic stability and binding affinity (e.g., PB05325 derivative) .
- Hydroxymethyl substitution : Modulate solubility and hydrogen-bonding interactions (e.g., PharmaBlock PB00441) .
- Pharmacophore modeling : Align the aminomethyl group with receptor-active sites using docking simulations .
Q. What are the critical considerations for safe handling and storage of this compound in a research setting?
- Methodology :
- Storage : Maintain at -20°C under inert gas (N/Ar) to prevent Boc-group hydrolysis .
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact .
- Waste disposal : Neutralize with dilute HCl before incineration to avoid releasing reactive amines .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or solubility data across literature sources?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
